molecular formula C15H23NS B009959 Benzothiazole,2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci) CAS No. 104169-07-5

Benzothiazole,2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci)

Katalognummer: B009959
CAS-Nummer: 104169-07-5
Molekulargewicht: 249.4 g/mol
InChI-Schlüssel: KRQGGVCQVXLFFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a heptanyl group and a methyl group attached to the benzothiazole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzothiazole ring. Common reagents used in this synthesis include hydrochloric acid, sulfuric acid, or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.

    2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.

    6-Methyl-2-benzothiazolamine: Known for its antimicrobial properties.

The uniqueness of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

104169-07-5

Molekularformel

C15H23NS

Molekulargewicht

249.4 g/mol

IUPAC-Name

2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole

InChI

InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3

InChI-Schlüssel

KRQGGVCQVXLFFR-UHFFFAOYSA-N

SMILES

CCCCC(CC)C1N(C2=CC=CC=C2S1)C

Kanonische SMILES

CCCCC(CC)C1N(C2=CC=CC=C2S1)C

Synonyme

Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.